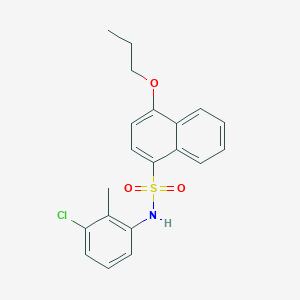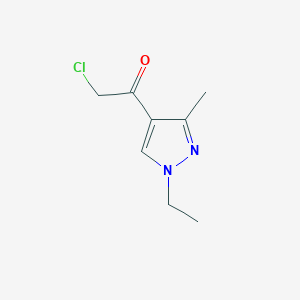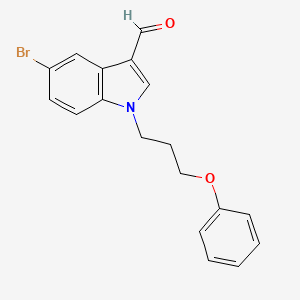![molecular formula C23H26N4O3 B4582812 N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide
Vue d'ensemble
Description
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It was first synthesized in the early 1990s and has since been used extensively in scientific research to study the role of the serotonin system in various physiological and pathological conditions.
Mécanisme D'action
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the 5-HT1A receptor, N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide inhibits the activity of serotonin in the brain, leading to a decrease in serotonergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide depend on the specific experimental conditions and the target tissue or organ. In general, N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide has been shown to decrease the activity of the serotonergic system in the brain, leading to a decrease in serotonin release and a decrease in serotonergic neurotransmission. This can lead to a variety of physiological effects, including changes in mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide in lab experiments is its high selectivity for the serotonin 5-HT1A receptor, which allows for precise manipulation of the serotonergic system. However, there are also some limitations to using N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide, including its relatively short half-life and its potential for off-target effects at high concentrations.
Orientations Futures
There are many potential future directions for research involving N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide. Some possible areas of investigation include:
1. The role of the serotonergic system in the pathophysiology of psychiatric disorders, such as depression and anxiety.
2. The effects of chronic N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide administration on the serotonergic system and behavior.
3. The development of more selective and potent 5-HT1A receptor antagonists for use in scientific research.
4. The use of N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide in combination with other drugs to investigate the interactions between different neurotransmitter systems.
5. The investigation of the potential therapeutic applications of 5-HT1A receptor antagonists in the treatment of psychiatric and neurological disorders.
In conclusion, N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide is a selective antagonist of the serotonin 5-HT1A receptor that has been widely used in scientific research to study the role of the serotonergic system in various physiological and pathological conditions. Its high selectivity and specificity make it a valuable tool for investigating the complex interactions between different neurotransmitter systems in the brain.
Applications De Recherche Scientifique
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide has been widely used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. It has been used to investigate the serotonergic system in depression, anxiety, schizophrenia, and other psychiatric disorders. It has also been used to study the role of serotonin in pain, cognition, and memory.
Propriétés
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-30-19-8-6-18(7-9-19)26-12-14-27(15-13-26)22(28)10-11-24-23(29)21-16-17-4-2-3-5-20(17)25-21/h2-9,16,25H,10-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLUDAONOMRSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)
![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)
![2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)
![N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4582789.png)


![2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4582818.png)
![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)
